molecular formula C14H14F3NO B13199954 [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

Cat. No.: B13199954
M. Wt: 269.26 g/mol
InChI Key: QRQKIWKLWXOEFJ-UHFFFAOYSA-N
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Description

[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques. This involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions.

    Functionalization of the Quinoline Core: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Reduction to Methanol Derivative: The final step involves the reduction of the quinoline derivative to the methanol compound using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and trifluoromethylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of the quinoline core can lead to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology

    Enzyme Inhibition: Exhibits inhibitory activity against various enzymes, making it a potential candidate for drug development.

    Antibacterial Activity: Shows antibacterial properties, particularly against gram-positive bacteria.

Medicine

    Antineoplastic Agents: Potential use in the development of anticancer drugs.

    Antiviral Agents: Investigated for its activity against viral infections.

Industry

    Agrochemicals: Used in the development of pesticides and herbicides.

    Materials Science: Incorporated into materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of [4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics with a similar quinoline core structure.

    Mefloquine: An antimalarial drug with a fluorinated quinoline structure.

    Brequinar: An antineoplastic drug with a quinoline core.

Uniqueness

    Enhanced Biological Activity: The presence of the trifluoromethyl group significantly enhances the biological activity of the compound compared to non-fluorinated analogs.

    Versatility in Applications: The compound’s unique properties make it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C14H14F3NO

Molecular Weight

269.26 g/mol

IUPAC Name

[4-ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol

InChI

InChI=1S/C14H14F3NO/c1-3-10-11-6-9(14(15,16)17)4-5-13(11)18-8(2)12(10)7-19/h4-6,19H,3,7H2,1-2H3

InChI Key

QRQKIWKLWXOEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC(=C1CO)C)C(F)(F)F

Origin of Product

United States

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